Superior Reactivity of the 4‑Bromo Substituent in Suzuki–Miyaura Coupling vs. 4‑Chloro Analog
In palladium‑catalyzed Suzuki–Miyaura couplings, aryl bromides exhibit markedly higher oxidative‑addition rates than aryl chlorides. For the specific scaffold of methyl 4‑halo‑2‑(methylsulfonyl)benzoate, the bromo derivative enables coupling with phenylboronic acid at room temperature in >85% yield, whereas the chloro analog requires elevated temperatures (80 °C) and gives <40% yield under identical catalyst loading . This difference is consistent with the general trend that Ar‑Br bonds are ca. 10–100 × more reactive than Ar‑Cl bonds in Pd(0) oxidative addition [1].
| Evidence Dimension | Suzuki–Miyaura coupling yield with phenylboronic acid |
|---|---|
| Target Compound Data | Methyl 4‑bromo‑2‑(methylsulfonyl)benzoate: >85% isolated yield at 25 °C (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) |
| Comparator Or Baseline | Methyl 4‑chloro‑2‑(methylsulfonyl)benzoate: <40% yield under identical conditions; requires 80 °C for comparable conversion |
| Quantified Difference | >45 percentage‑point yield advantage at ambient temperature |
| Conditions | Pd(PPh₃)₄ (2 mol %), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 12 h |
Why This Matters
The bromo derivative enables energy‑saving ambient‑temperature coupling, reducing thermal decomposition of sensitive substrates and simplifying scale‑up.
- [1] Littke, A. F.; Fu, G. C. Palladium‑Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. View Source
